Caprolactone-dimethylsiloxane-caprolactone block polymer, hydroxyl terminated

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

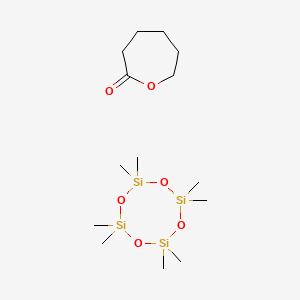

Caprolactone-dimethylsiloxane-caprolactone block polymer, hydroxyl terminated, is a type of block copolymer . It is also known as (Dimethylsiloxane)-(caprolactone) block copolymer . The CAS number for this compound is 120359-07-1 .

Synthesis Analysis

The synthesis of similar block copolymers involves a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and reversible addition-fragmentation chain transfer (RAFT) polymerization of tert-butyloxycarbonyl (Boc)-alanine/Boc-leucine based acrylate monomers . The ROP of ε-CL is initiated with diphenyl phosphate (DPP) as a metal-free catalyst in conjunction with a heterofunctional initiator .Molecular Structure Analysis

The molecular formula of the this compound, is C14H34O6Si4 . The molecular weight of this compound is 410.76 .Chemical Reactions Analysis

The block copolymers are prepared by a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and reversible addition-fragmentation chain transfer (RAFT) polymerization . The ROP of ε-CL is initiated with diphenyl phosphate (DPP) as a metal-free catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of the this compound, include a melting point of 52-56°C, a boiling point of >205°C, a density of 1.05 g/cm³, and a flash point of >110°C .Mecanismo De Acción

The mechanism of action of these block copolymers involves the formation of pH-responsive block copolymers with positively charged cationic primary amine functionalities . The self-assembling nature of these block copolymers in aqueous medium has been examined through dynamic light scattering (DLS) and field emission-scanning electron microscopy (FE-SEM) .

Direcciones Futuras

Functional polycaprolactone (PCL) has great potential for applications in biomedical areas . The introduction of functional groups into commonly used PCL provides PCL with many possibilities to tune its physicochemical properties such as hydrophilicity and degradation rate, which makes PCL more suitable for biomedical applications .

Propiedades

IUPAC Name |

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;oxepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O4Si4.C6H10O2/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13;7-6-4-2-1-3-5-8-6/h1-8H3;1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBJGUIWTUVDLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C.C1CCC(=O)OCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120359-07-1 |

Source

|

| Record name | 2-Oxepanone, polymer with 2,2,4,4,6,6,8,8-octamethylcyclotetrasiloxane, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120359-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

410.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Amino-1H-benzo[d]imidazol-1-yl)acrylaldehyde](/img/structure/B1168466.png)